Home > Products > Screening Compounds P12027 > Muraglitazar metabolite M16
Muraglitazar metabolite M16 - 875430-28-7

Muraglitazar metabolite M16

Catalog Number: EVT-15329214
CAS Number: 875430-28-7
Molecular Formula: C29H28N2O9
Molecular Weight: 548.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of muraglitazar metabolite M16 involves several chemical transformations that typically include hydroxylation, acylation, and other biotransformation processes. These transformations can be achieved through various methods including microbial bioreactors, which mimic mammalian metabolic pathways. For instance, studies have shown that thermophilic fungi like Rhizomucor pusillus can effectively biotransform muraglitazar into its metabolites using high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry techniques to elucidate the structures of these metabolites .

Molecular Structure Analysis

The molecular structure of muraglitazar metabolite M16 is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The chemical formula is C29H28N2O7C_{29}H_{28}N_{2}O_{7}, with an average molecular weight of approximately 516.55 g/mol. The IUPAC name for this compound is 2-{(4-methoxyphenoxy)carbonylamino}acetic acid. Its structure includes multiple functional groups that contribute to its biological activity and interaction with target receptors .

Chemical Reactions Analysis

Muraglitazar metabolite M16 undergoes various chemical reactions during its metabolic processing. Key reactions include:

  • Hydroxylation: The introduction of hydroxyl groups into the molecule increases its solubility and alters its pharmacokinetic properties.
  • Acylation: This reaction modifies the compound's reactivity and stability.
  • Glucuronidation: A major pathway in drug metabolism where glucuronic acid is conjugated to the compound, facilitating its excretion.

These reactions are essential for transforming muraglitazar into its active metabolites and enhancing its therapeutic efficacy .

Mechanism of Action

The mechanism of action for muraglitazar metabolite M16 primarily involves activation of the peroxisome proliferator-activated receptors. Upon binding to these receptors, the compound modulates gene expression related to lipid metabolism and glucose homeostasis. Specifically, it enhances insulin sensitivity in liver and muscle tissues while promoting favorable lipid profiles by decreasing triglycerides and increasing high-density lipoprotein cholesterol levels . This dual action supports better management of type 2 diabetes symptoms.

Physical and Chemical Properties Analysis

Muraglitazar metabolite M16 exhibits several important physical and chemical properties:

  • Melting Point: Not specifically documented but expected to be within a range typical for similar organic compounds.
  • Solubility: The presence of polar functional groups suggests moderate solubility in aqueous environments.
  • Stability: Stability may vary based on environmental conditions such as pH and temperature.
Applications

Muraglitazar metabolite M16 holds potential applications in scientific research focused on metabolic disorders, particularly type 2 diabetes management. Its ability to modulate glucose levels and lipid profiles positions it as a candidate for further clinical investigations aimed at developing effective therapies for metabolic syndrome. Additionally, understanding its metabolic pathways could enhance drug design strategies aimed at improving efficacy and reducing side effects associated with diabetes medications .

Introduction to Muraglitazar and Its Metabolic Context

Role of Muraglitazar as a Dual PPARα/γ Agonist in Metabolic Regulation

Muraglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) activator that simultaneously targets both PPARα and PPARγ nuclear receptors. This dual agonism enables unique therapeutic effects on glucose and lipid homeostasis: PPARγ activation enhances insulin sensitivity in adipose tissue, muscle, and liver, while PPARα activation promotes fatty acid oxidation and reduces circulating triglycerides. In db/db mouse models, muraglitazar administration demonstrates potent antihyperglycemic effects, reducing plasma glucose (56% reduction), insulin (76% reduction), and triglycerides (up to 70% reduction). Concurrently, it elevates adiponectin levels and preserves pancreatic β-cell function, distinguishing it from conventional single-receptor agonists [3] [5]. The drug’s molecular architecture—featuring an oxazole moiety, methoxyphenoxy group, and carboxylic acid functionality—facilitates complementary binding interactions with both PPAR isoforms, enabling synchronized transcriptional regulation of metabolic genes involved in lipid storage, glucose uptake, and mitochondrial function [2] [4].

Biotransformation Pathways of Muraglitazar: Overview of Major Metabolites

Muraglitazar undergoes extensive biotransformation through Phase I (oxidation) and Phase II (conjugation) reactions, yielding over 15 identified metabolites. Key pathways include:

  • Oxidative metabolism: Primarily mediated by hepatic CYP enzymes, generating hydroxylated derivatives (e.g., M5, M10, M11).
  • Glucuronidation: Formation of acyl glucuronide conjugates (e.g., M13) via UGT enzymes.
  • Amino acid conjugation: Unique taurine conjugation producing metabolite M16.

Species-specific differences are pronounced. In humans, fecal excretion predominates (>96% of recovered radioactivity), with major metabolites M5 (hydroxylated), M10 (dihydrodiol), and M15 (cysteine conjugate) collectively representing ~40% of excreted metabolites. Mice exhibit higher biliary excretion (>65% dose), where M16 emerges as a structurally distinct metabolite not prominently observed in humans [1] [2].

Table 1: Major Metabolites of Muraglitazar in Humans vs. Mice

Metabolite IDStructurePrimary PathwayHuman ExcretionMouse Excretion
M5Phenolic hydroxylationCYP-mediated oxidationMajor fecal metaboliteModerate in bile
M10Dihydrodiol formationEpoxide hydrolysisMajor fecal metaboliteMinor in bile
M13Acyl glucuronideUGT-mediated conjugation1% urinary excretionTrace in bile
M15Cysteine conjugateGSH adduct processingMajor fecal metaboliteAbsent
M16Taurine conjugateTaurine conjugationMinor biliaryMajor in bile

Significance of Metabolite M16 in Pharmacokinetic and Pharmacodynamic Profiles

Metabolite M16, identified as the taurine conjugate of muraglitazar, represents a critical species-dependent metabolic divergence. In bile duct-cannulated (BDC) mice, M16 accounts for >20% of biliary metabolites due to efficient hepatic taurine conjugation. Humans, however, produce minimal M16 (<5% of fecal metabolites), attributed to lower hepatic taurine availability and differential transporter expression. Pharmacokinetically, M16’s high polarity facilitates biliary excretion, contributing to enterohepatic recycling of muraglitazar-derived compounds. Pharmacodynamically, the intact carboxylic acid group in M16 may permit PPAR binding, though its potency remains unquantified. Its role as a biomarker for interspecies metabolic differences underscores the limitations of murine models in predicting human metabolite exposure [1] [2].

Properties

CAS Number

875430-28-7

Product Name

Muraglitazar metabolite M16

IUPAC Name

2-[[4-[3-[acetyl(benzoyl)amino]-3-oxopropoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid

Molecular Formula

C29H28N2O9

Molecular Weight

548.5 g/mol

InChI

InChI=1S/C29H28N2O9/c1-20(32)31(28(36)22-6-4-3-5-7-22)26(33)16-17-39-24-10-8-21(9-11-24)18-30(19-27(34)35)29(37)40-25-14-12-23(38-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,34,35)

InChI Key

OSAQGXMPWVOCKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)CCOC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.